molecular formula CHNO B560425 Naquotinib CAS No. 1448232-80-1

Naquotinib

カタログ番号 B560425
CAS番号: 1448232-80-1
分子量: 562.72
InChIキー: QKDCLUARMDUUKN-XMMPIXPASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naquotinib, also known as ASP8273, is a novel third-generation EGFR-TKI . It has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations .


Molecular Structure Analysis

Naquotinib belongs to the class of organic compounds known as phenylpiperidines. These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Chemical Reactions Analysis

Naquotinib’s bioactivation may occur and promote the formation of reactive electrophiles that are toxic . Eight Naquotinib phase I metabolites were found that had been formed by N-demethylation, oxidation, hydroxylation, and reduction .


Physical And Chemical Properties Analysis

Naquotinib has a molecular weight of 562.719 and a chemical formula of C30H42N8O3 .

科学的研究の応用

Summary of the Application

Naquotinib is a novel third-generation EGFR Tyrosine Kinase Inhibitor (EGFR-TKI) used in the treatment of EGFR-mutated NSCLC . It has been developed to effectively inhibit EGFR-derived signals in NSCLC .

Methods of Application or Experimental Procedures

The efficacy of Naquotinib was assessed in clinically relevant EGFR mutations, including L858R, exon 19 deletion, L858R+T790M, exon 19 deletion+T790M with or without a C797S mutation, and several exon 20 insertion mutations .

Results or Outcomes

The efficacy of Naquotinib in cells with L858R, exon 19 deletion, and exon 19 deletion+T790M was comparable with that of Osimertinib . Interestingly, Naquotinib was more potent than Osimertinib for L858R+T790M . Additionally, Naquotinib and Osimertinib had comparable efficacy and a wide therapeutic window for cells with EGFR exon 20 insertions .

2. Application in Tumor Growth Inhibition

Summary of the Application

Naquotinib, a pyrazine carboxamide–based EGFR-TKI, inhibited EGFR with activating mutations, as well as T790M resistance mutation while sparing wild-type (WT) EGFR .

Methods of Application or Experimental Procedures

In in vivo murine xenograft models using cell lines and a patient-derived xenograft model, Naquotinib induced tumor regression of NSCLC with EGFR-activating mutations with or without T790M resistance mutation .

Results or Outcomes

Naquotinib suppressed tumor recurrence during the treatment period of 90 days . Unlike Erlotinib and Osimertinib, Naquotinib inhibited the phosphorylation of AXL and showed antitumor activity against PC-9 cells overexpressing AXL in vitro and in vivo .

Safety And Hazards

Naquotinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDCLUARMDUUKN-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naquotinib

CAS RN

1448232-80-1
Record name Naquotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naquotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAQUOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
247
Citations
T Hirano, H Yasuda, J Hamamoto, S Nukaga… - Molecular cancer …, 2018 - AACR
… , naquotinib was more potent than osimertinib for L858R+T790M. Additionally, naquotinib … In this study, we compared the efficacy of naquotinib with that of other EGFR-TKIs in several …
Number of citations: 30 aacrjournals.org
K Ninomiya, K Ohashi, G Makimoto, S Tomida… - Scientific reports, 2018 - nature.com
… To explore the mechanism of resistance to naquotinib, we established multiple naquotinib-… Furthermore, we tested whether naquotinib was effective against osimertinib-resistant lung …
Number of citations: 35 www.nature.com
T Hirano, H Yasuda, J Hamamoto, S Nukaga… - sciolibrary.com
… The efficacy of naquotinib in cells with L858R, exon 19 deletion, and exon 19 deletion+ … , naquotinib was more potent than osimertinib for L858R+ T790M. Additionally, naquotinib and …
Number of citations: 0 www.sciolibrary.com
H Tanaka, H Sakagami, N Kaneko, S Konagai… - Molecular Cancer …, 2019 - AACR
… mutant EGFR or WT EGFR revealed that naquotinib inhibited the growth of NCI-H1975 (… naquotinib on EGFR and its downstream signals, ERK and AKT, by Western blotting. Naquotinib …
Number of citations: 10 aacrjournals.org
H Alrabiah, AA Kadi, MW Attwa, AS Abdelhameed - RSC advances, 2019 - pubs.rsc.org
Naquotinib (ASP8273, NQT) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKIs). NQT was found to be more effective than osimertinib …
Number of citations: 22 pubs.rsc.org
田中宏明, タナカヒロアキ - 2022 - tsukuba.repo.nii.ac.jp
… the profile of naquotinib as an EGFR inhibitor for patients with NSCLC with EGFR-activating mutations and T790M resistant mutation, I examined inhibitory effect of naquotinib using in …
Number of citations: 5 tsukuba.repo.nii.ac.jp
H Tanaka, N Kaneko, H Sakagami, T Matsuya… - Leukemia Research, 2020 - Elsevier
… naquotinib against BTK in comparison to ibrutinib, acalabrutinib, tirabrutinib and spebrutinib. Naquotinib … In vivo, naquotinib induced tumor regression and suppressed tumor recurrence …
Number of citations: 4 www.sciencedirect.com
MW Attwa, AA Kadi, H AlRabiah, HW Darwish - RSC advances, 2019 - pubs.rsc.org
Tyrosine kinase inhibitors (TKIs) are very efficient for the treatment of EGFR-mutated lung cancer and show improved therapeutic efficacy. However, treatment with both first- and second-…
Number of citations: 2 pubs.rsc.org
K Ninomiya, K Ohashi, G Makimoto, S Tomida, H Higo…
Number of citations: 2
K Ninomiya, K Ohashi, G Makimoto, S Tomida, H Higo…
Number of citations: 2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。